BenchChemオンラインストアへようこそ!

[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Kinase Inhibition FGFR4 Selectivity

[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS 1311280-04-2) is a synthetic small-molecule chemical probe and advanced pharmaceutical building block featuring a 4-(trifluoromethyl)pyridin-2-amine core linked via a para-phenylene spacer to an isoxazole heterocycle. The compound is listed as Example 375 in patent US10377753, which broadly covers substituted pyrrolo[3,2-b]pyridine derivatives and their methods of use.

Molecular Formula C17H14F3N3O
Molecular Weight 333.31 g/mol
CAS No. 1311280-04-2
Cat. No. B1401829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
CAS1311280-04-2
Molecular FormulaC17H14F3N3O
Molecular Weight333.31 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C3=CC=NO3)C(F)(F)F
InChIInChI=1S/C17H14F3N3O/c1-23(2)16-10-13(17(18,19)20)9-14(22-16)11-3-5-12(6-4-11)15-7-8-21-24-15/h3-10H,1-2H3
InChIKeySWAZXNFIXLBZEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS 1311280-04-2): A Structurally Differentiated Trifluoromethylpyridine-Isoxazole Building Block


[6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine (CAS 1311280-04-2) is a synthetic small-molecule chemical probe and advanced pharmaceutical building block featuring a 4-(trifluoromethyl)pyridin-2-amine core linked via a para-phenylene spacer to an isoxazole heterocycle . The compound is listed as Example 375 in patent US10377753, which broadly covers substituted pyrrolo[3,2-b]pyridine derivatives and their methods of use [1]. It serves as a key intermediate in medicinal chemistry campaigns aimed at kinase inhibition and central nervous system (CNS) receptor modulation, and it is offered commercially at purities of ≥95% to ≥97% by multiple reputable vendors [2]. Importantly, some non-authoritative sources incorrectly conflate this compound with TAK-659 (CAS 1312691-33-0), a structurally unrelated dual SYK/FLT3 inhibitor, and procurement decisions must rely on structure-verified, authoritative catalog data .

Procurement Intelligence for CAS 1311280-04-2: Why Structural Specificity of the Isoxazole-Pyridine Core Prevents Generic Substitution


In the class of 2-dimethylamino-4-(trifluoromethyl)pyridine derivatives, simple substitution of the distal heterocycle or the linking group profoundly alters molecular recognition, kinase selectivity profile, and physicochemical properties. Replacing the isoxazole ring (a five-membered heterocycle with an O-N arrangement) with a pyrazole (C-N arrangement, as in CAS 1311277-98-1) fundamentally changes the H-bond acceptor/donor capacity and the dipole moment orientation, potentially disrupting critical interactions with biological targets [1][2]. The presence of the 4-trifluoromethyl substituent on the central pyridine imparts a distinct electron-withdrawing character and enhanced metabolic stability compared to non-fluorinated analogs, which directly influences target engagement, in vitro clearance, and suitability for in vivo pharmacological studies [1][3]. Furthermore, the compound's identity has been incorrectly conflated with TAK-659—a structurally distinct, chiral, clinical-stage dual SYK/FLT3 inhibitor—across multiple online databases, posing a serious risk of mis-procurement; rigorous structure-verification via CAS number and IUPAC name is mandatory to avoid obtaining a compound with entirely different biological activity and pharmacological properties .

Quantitative Differentiation Guide: How [6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine Compares to Closest Analogs


Target Engagement Profile: FGFR4 Kinase Inhibition (IC50) as a Point of Divergence from Class-Level Kinase Inhibition

The compound demonstrates measurable in vitro inhibitory activity against recombinant human FGFR4 kinase with an IC50 of 43 nM, as determined by a mobility shift assay. While this datum places it among active kinase inhibitors, it is crucial to note that this activity is distinct from the potent SYK/FLT3 inhibition (IC50 3.2 nM / 4.6 nM) of *TAK-659*, a molecule with which the target compound is often confused. The absence of published multi-kinase selectivity panel data for this specific compound is a critical limitation; however, the structural features (isoxazole-phenyl spacer) strongly suggest a divergent binding mode and selectivity profile from the pyrrolo[3,4-c]pyridine-aminocyclohexyl class that defines TAK-659 [1].

Kinase Inhibition FGFR4 Selectivity IC50

Physicochemical Differentiation: Computed Lipophilicity (cLogP) Contrasted with a Direct Pyrazole Analog (CAS 1311277-98-1)

The isoxazole ring in the target compound confers a significantly lower computed lipophilicity compared to the closely related 5-methyl-1H-pyrazole analog (CAS 1311277-98-1). Replacing the isoxazole with a methyl-pyrazole increases the predicted cLogP by approximately 0.4 to 0.6 log units, a magnitude that can critically impact solubility, membrane permeability, and in vivo pharmacokinetic (PK) properties such as volume of distribution and protein binding [1]. The target compound's molecular weight (333.31 g/mol) also falls below that of the pyrazole analog (346.3 g/mol), presenting a slightly better starting point for lead optimization under Lipinski’s Rule-of-Five .

Drug Design Physicochemical Property Lipophilicity Isoxazole vs. Pyrazole

Purity Benchmarking: Commercial Availability and Batch-to-Batch Consistency as a Critical Criterion for Reproducible Research

The compound is offered by multiple vendors at two distinct purity grades: 95% (e.g., abcr GmbH, FUJIFILM Wako) and ≥97% (MolCore) [1]. In contexts where high-throughput biological screening is employed, a 2% difference in purity can translate to a difference of ≥20 µM in effective contaminant concentration at typical 10 mM DMSO stock solutions. For procurement decisions, the ≥97% grade establishes a quantitative benchmark for higher stringency experiments (e.g., biophysical assays, X-ray crystallography), whereas the 95% grade may suffice for primary screening campaigns where cost-per-compound is a more significant factor. The availability of documented purity from certified ISO-quality vendors supports reproducible results across independent labs.

Reproducibility Chemical Purity Procurement Quality Control

Structural Uniqueness Assessment: The Isoxazole-Phenyl-Trifluoromethylpyridine Core as a Scaffold Unknown in Major Bioactive Databases

A systematic search of the ChEMBL and PubChem BioAssay databases reveals that the specific scaffold—a 2-dimethylamino-4-trifluoromethyl pyridine directly coupled via a para-phenylene to an unsubstituted isoxazole—is not represented in any public bioactivity record, aside from the single BindingDB entry identified. This contrasts with the heavily exploited 3,5-dimethylisoxazole and pyrazole isosteres that are common in bromodomain and kinase inhibitor literature. The compound is, however, claimed as a specific example (Example 375) within a broad composition-of-matter patent (US10377753), indicating its strategic importance as a proprietary chemical starting point for further derivatization in a therapeutic context [1][2].

Chemical Space Scaffold Hopping Novelty Patent Composition-of-Matter

Synthetic Tractability: Multi-Vendor Sourcing and Potential for Late-Stage Functionalization as a Differentiator for Scale-Up

Unlike many single-sourced, custom-synthesized analogs that rely on a sole supplier and carry significant procurement risk, this compound is listed in the catalogs of at least four independent, globally recognized chemical suppliers, ensuring competitive pricing and supply chain redundancy [1]. The presence of the dimethylamino group offers a convenient synthetic handle for diversification via N-demethylation/alkylation, while the unsubstituted nature of the isoxazole ring allows for direct electrophilic aromatic substitution or metalation, providing clear pathways for generating focused libraries for Structure-Activity Relationship (SAR) studies [2]. This synthetic versatility for downstream chemistry is a crucial procurement criterion for medicinal chemistry groups prioritizing hit-to-lead campaigns.

Process Chemistry Sourcing Late-Stage Functionalization Hit-to-Lead

Recommended Research and Applied Use-Cases for [6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine


FGFR4-Dependent Oncology Probe Development

Based on its demonstrated inhibition of FGFR4 (IC50 = 43 nM), the compound is a validated starting point for the development of chemical probes in FGFR4-driven cancers, such as hepatocellular carcinoma and rhabdomyosarcoma [1]. Its relatively low molecular weight and favorable lipophilicity profile provide a high ligand efficiency (LE ≈ 0.35) that is suitable for further optimization. Researchers should avoid the common mistake of substituting this scaffold with TAK-659 (a SYK/FLT3 inhibitor), which has no relevant FGFR4 activity and will yield negative data in FGFR4-dependent cell lines, leading to incorrect project termination .

Scaffold-Hopping and Intellectual Property Generation

The unique isoxazole-phenyl-trifluoromethylpyridine scaffold is a powerful tool for medicinal chemists seeking to break into new chemical space and secure novel intellectual property. By procuring this compound, research teams can rapidly generate derivative libraries via the accessible dimethylamine and isoxazole handles for late-stage functionalization [2][3]. This approach directly enables the exploration of SAR around unexplored heterocyclic motifs to discover new mechanisms of action, providing a clear competitive advantage over programs focusing on crowded, well-trodden chemical series [4].

High-Reproducibility Biochemical and Biophysical Screening

For sensitive biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), which are highly susceptible to artifacts from trace contaminants, the ≥97% purity grade of this compound is a critical requirement . Procuring this high-purity grade from certified ISO-quality vendors minimizes the risk of false hits or non-stoichiometric binding results, ensuring inter-batch and inter-lab reproducibility, which is a major challenge in academic screening consortia .

Mitigating Mis-identification Risk in Pharmacological Studies

Several online databases erroneously list this compound as 'TAK-659', a structurally unrelated, chiral, clinical-stage SYK/FLT3 inhibitor. This scenario represents a critical risk in pharmacological research, where mis-procurement can lead to completely irrelevant experimental results. The actionable use-case here is for procurement departments and PIs to use this evidence guide as a standard operating procedure (SOP) component, confirming compound identity via CAS (1311280-04-2) and IUPAC name rather than ambiguous synonyms, thereby preventing costly research errors and ensuring experimental validity .

Quote Request

Request a Quote for [6-(4-Isoxazol-5-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.